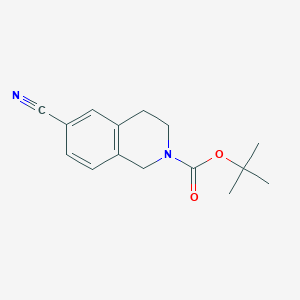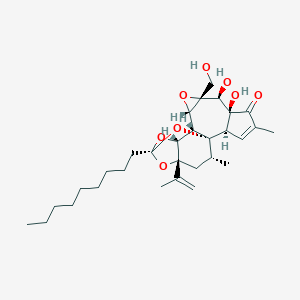
Simplexin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simplexin is a naturally occurring compound that has gained attention in recent years due to its potential therapeutic properties. This compound is found in the roots of various plant species, including the Chinese medicinal plant, Tripterygium wilfordii. Simplexin has been studied extensively for its anti-inflammatory, immunosuppressive, and anti-tumor effects.
Wissenschaftliche Forschungsanwendungen
1. Extraction and Analysis in Complex Biocomposites
Yuan et al. (2021) detailed a methodology for extracting and determining simplexin in complex biocomposites. The study used ultrahigh-performance liquid chromatography coupled with quadrupole Orbitrap mass spectrometry. This approach was effective for quantifying simplexin in different biocomposite formulations and could have applications in controlled release in biological systems, including bovine rumen and other environments (Yuan et al., 2021).
2. Cytotoxic Effects and Inflammatory Response Modulation
Wu et al. (2009) isolated simplexins A-I from the soft coral Klyxum simplex and found that these compounds displayed cytotoxicity towards certain cancer cell lines. Additionally, one of the simplexins significantly inhibited the accumulation of pro-inflammatory proteins in stimulated macrophage cells, indicating a potential therapeutic application in inflammation-related conditions (Wu et al., 2009).
3. Quantitative Analysis in Toxicological Studies
Simplexin has been quantitatively analyzed in studies investigating toxicological aspects, particularly in relation to Pimelea species. Fletcher et al. (2011) used LC/MS/MS analysis to determine simplexin levels in various Pimelea species, contributing to a better understanding of its distribution and concentration in different plant parts, which is crucial for assessing the risk of poisoning in livestock (Fletcher et al., 2011).
4. Development of Microbial Probiotics
Loh et al. (2021) investigated the development of a microbial probiotic that could detoxify simplexin, thereby allowing cattle to consume Pimelea plants with reduced adverse effects. This study used ultra-performance liquid chromatography and high-resolution mass spectrometry for analyzing simplexin levels, indicating a potential application in veterinary medicine (Loh et al., 2021).
Eigenschaften
CAS-Nummer |
1404-62-2 |
|---|---|
Produktname |
Simplexin |
Molekularformel |
C30H44O8 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
JAQJQYMDHBSCKO-JDVVNZBPSA-N |
Isomerische SMILES |
CCCCCCCCC[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Kanonische SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Synonyme |
simplexin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



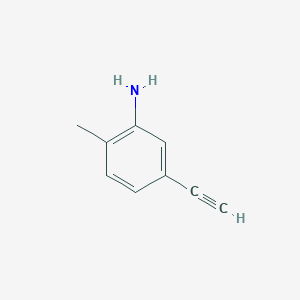
![4,4-Dimethyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B71895.png)
![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)
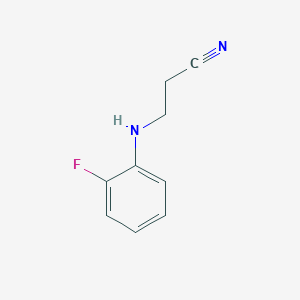
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
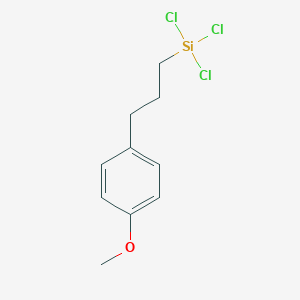
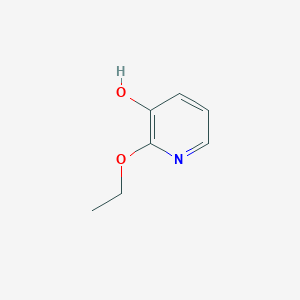
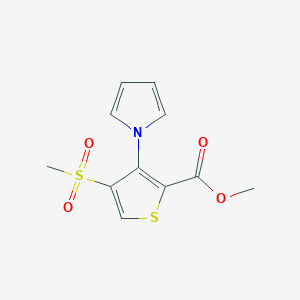
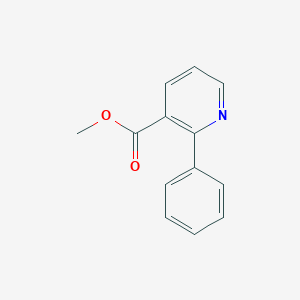
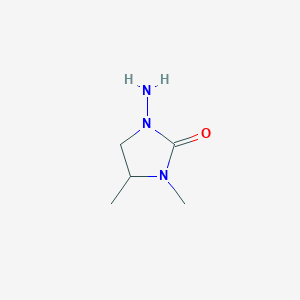
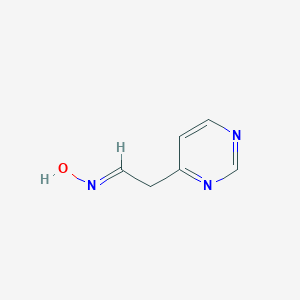
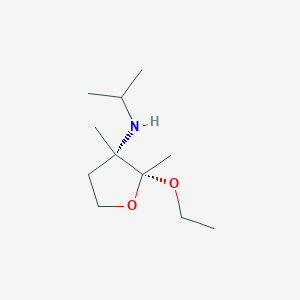
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
